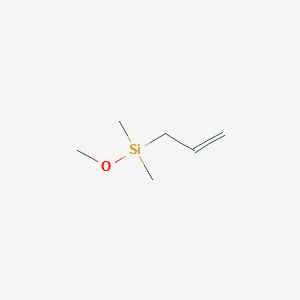

Allyl(methoxy)dimethylsilane

Description

Significance of Organosilicon Compounds in Contemporary Chemical Synthesis and Materials Science

Organosilicon compounds are integral to contemporary chemical synthesis due to their versatility and the distinct properties they confer upon molecules. numberanalytics.com They serve as reagents, catalysts, and intermediates in an array of reactions, including cross-coupling and hydrosilylation, and are also employed as protecting groups. numberanalytics.com The stability of the silicon-carbon bond has paved the way for the synthesis of intricate molecules. numberanalytics.com

Key properties of organosilicon compounds that render them valuable in organic synthesis include:

Stability: The silicon-carbon bond is generally stable, which allows for the construction of complex molecules without the concern of decomposition. numberanalytics.com

Reactivity: These compounds can be engineered to be highly reactive, making them suitable for a variety of chemical transformations. numberanalytics.com

Selectivity: The use of organosilicon compounds can improve the selectivity of reactions, thereby minimizing the formation of undesired byproducts. numberanalytics.com

In the realm of materials science, organosilicon compounds are fundamental to the production of silicones, which are utilized in a vast range of products from sealants and adhesives to medical devices. numberanalytics.com Their applications also extend to water-resistant coatings and adhesive formulations. iust.ac.ir Furthermore, these compounds are employed in the electronics industry as insulators, dielectric materials, and encapsulants for semiconductor devices. iust.ac.ir

Classification and Structural Features of Allylsilanes within Organosilicon Chemistry

Allylsilanes are a subclass of organosilicon compounds characterized by the presence of an allyl group (—CH₂=CH—CH₂) attached to a silicon atom. chemscene.com These compounds are recognized for their utility as synthetic intermediates, reacting with a variety of electrophiles. acs.org The general structure of an allylsilane allows for significant variation in the substituents attached to the silicon atom, which can influence the compound's reactivity and physical properties.

The key structural feature of allylsilanes is the silicon-allyl bond. The interaction between the carbon-carbon double bond of the allyl group and the silicon atom is crucial to their reactivity. This arrangement facilitates the stabilization of a positive charge on the carbon atom beta to the silicon during electrophilic attack, a phenomenon known as the β-effect. nih.gov This effect is a cornerstone of allylsilane chemistry, enabling highly stereocontrolled reactions. nih.govarkat-usa.org

Allylsilanes can be further classified based on the other groups attached to the silicon atom. For instance, Allyl(methoxy)dimethylsilane contains a methoxy (B1213986) group and two methyl groups on the silicon atom. evitachem.com The presence of an alkoxy group, like the methoxy group in this case, can influence the compound's reactivity, particularly its susceptibility to hydrolysis. evitachem.com

Historical Context and Evolution of Research on this compound and Related Alkoxysilanes

The history of organosilicon chemistry dates back to the 19th century, with the first synthesis of an organosilicon compound, tetraethylsilane, by Charles Friedel and James Crafts in 1863. numberanalytics.com However, the industrial development of organosilicon chemistry, particularly the synthesis of organosilanes, gained significant momentum in the 1940s with the discovery of the direct process by Müller and Rochow. mdpi.com This process allowed for the large-scale production of organosilanes and silicone polymers. mdpi.com

The study of alkoxysilanes, a class of compounds that includes this compound, has a long history. Early investigations focused on their physical and chemical properties, leading to the observation that silica (B1680970) gel could be formed from the reaction of tetra-alkoxysilanes with water. uni-saarland.de In 1948, Rochow reported a method for the direct synthesis of alkoxysilanes by reacting silicon with methanol (B129727) in the presence of a copper catalyst. mdpi.com

Research into allylsilanes as valuable synthetic tools has also progressed significantly over the decades. The development of new methodologies for their synthesis, such as the silylcupration of allenes, has expanded their utility in organic synthesis. nih.govarkat-usa.org The intramolecular carbonyl-ene reaction of oxo-allylsilanes, for example, has emerged as a powerful strategy for constructing carbocyclic rings. arkat-usa.org

The specific research on this compound is situated within this broader context of advancements in organosilicon and allylsilane chemistry. Its synthesis often involves modern catalytic methods, such as nickel-catalyzed cross-coupling reactions of allylic halides with silanes. evitachem.com The evolution of research in this area continues to be driven by the pursuit of more efficient and selective synthetic methods and the exploration of new applications in materials science and organic synthesis. organic-chemistry.orgorganic-chemistry.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methoxy-dimethyl-prop-2-enylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14OSi/c1-5-6-8(3,4)7-2/h5H,1,6H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSOHKQUMWQYKJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(C)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30535-30-9 | |

| Record name | Allyldimethylmethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Synthesis of Allyl Methoxy Dimethylsilane and Analogues

Direct Synthetic Routes to Allyl(methoxy)dimethylsilane

Direct methods for the formation of the silicon-carbon bond in this compound often involve the reaction of an allylic electrophile with a silicon-based nucleophile or vice versa. These routes are foundational in organosilicon chemistry.

The coupling of allylic halides, such as allyl chloride or allyl bromide, with a suitable silylating agent is a straightforward approach to allylsilanes. While specific examples detailing the direct coupling with a methoxydimethylsilyl nucleophile are not prevalent in the reviewed literature, the general principle involves the reaction of an allylic halide with a silyl (B83357) anion or a related reactive silicon species. In a related industrial process, the hydrosilylation of allyl chloride with trichlorosilane is a well-established method for producing trichloro(3-chloropropyl)silane, a precursor to many silane (B1218182) coupling agents. nih.gov This reaction is typically catalyzed by transition metals, highlighting the tendency for these reactions to be facilitated by catalysts to achieve high efficiency and selectivity. nih.gov

The use of organomagnesium compounds, or Grignard reagents, is a classic and versatile method for the formation of carbon-carbon and carbon-heteroatom bonds. thieme-connect.dewikipedia.org The synthesis of this compound can be envisioned via the reaction of allylmagnesium bromide with methoxydimethylchlorosilane.

The first step in this process is the preparation of the allyl Grignard reagent. This is typically achieved by the reaction of an allyl halide, such as allyl bromide, with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). thieme-connect.dewikipedia.org To suppress the formation of 1,5-hexadiene through Wurtz coupling, the reaction temperature is generally kept below 0 °C. wikipedia.org

Once the allylmagnesium bromide is formed, it can be reacted with a suitable chlorosilane. In the context of synthesizing this compound, the required electrophile would be methoxydimethylchlorosilane. The general reaction involves the nucleophilic attack of the allyl group from the Grignard reagent onto the electrophilic silicon atom of the chlorosilane, displacing the chloride ion and forming the desired allyl-silicon bond. While specific procedural details for the reaction with methoxydimethylchlorosilane are not extensively documented in the available literature, the principles of Grignard reactions with chlorosilanes are well-established. gelest.com

Table 1: Representative Conditions for the Preparation of Allylmagnesium Bromide

| Reactants | Solvent | Conditions | Yield |

| Allyl bromide, Magnesium | Diethyl ether | Dropwise addition, maintain below 0°C | 79-89% (by acidimetric titration) thieme-connect.de |

| Allyl chloride, Magnesium | Tetrahydrofuran | 25°C | 82% google.com |

Transition-metal catalysis offers powerful and often more selective methods for the synthesis of allylsilanes, allowing for reactions under milder conditions and with greater functional group tolerance. Palladium, nickel, and copper catalysts are prominent in these transformations.

Palladium catalysts are widely used for the formation of allylsilanes. One common approach involves the reaction of an allylic electrophile, such as an allylic acetate (B1210297), with a silylating agent. The reaction proceeds through a π-allylpalladium intermediate, which then undergoes reaction with the silyl nucleophile. While direct silylation with a methoxydimethylsilyl group is not extensively detailed, analogous reactions with other silylating agents are well-documented. For instance, the palladium-catalyzed reaction of allylic acetates with aryl- and vinylstannanes proceeds with inversion of stereochemistry at the acetate-bearing carbon, indicating a backside attack of the nucleophile on the π-allylpalladium complex. organic-chemistry.org

Another powerful palladium-catalyzed method is the direct allylation of aryl C-H bonds. While this method synthesizes aryl-substituted allylic compounds rather than allylsilanes directly, it showcases the versatility of palladium in activating and functionalizing C-H bonds. escholarship.org

Table 2: Examples of Palladium-Catalyzed Allylic Functionalization

| Allylic Substrate | Coupling Partner | Catalyst System | Product | Yield |

| Cinnamyl acetate | Phenyltributylstannane | Pd(dba)₂, LiCl | (E)-1,3-Diphenyl-1-propene | 95% organic-chemistry.org |

| 1-Acetoxy-2-octene | Phenyltributylstannane | Pd(dba)₂, LiCl | (E)-1-Phenyl-2-octene | 85% organic-chemistry.org |

| Fluorobenzene | Cinnamyl pivalate | Pd(OAc)₂, P(t-Bu)₂(2-OMeC₆H₄), AgOPiv | (E)-1-Allyl-4-fluorobenzene | 81% escholarship.org |

Nickel catalysis provides an effective means for the synthesis of allylsilanes, often through cross-coupling reactions. A notable method involves the nickel-catalyzed reaction of allyl alcohols with silylzinc reagents. organic-chemistry.org This approach is advantageous as it utilizes readily available allyl alcohols as starting materials. The reaction, catalyzed by complexes such as NiCl₂(PMe₃)₂, demonstrates high regioselectivity and E/Z-selectivity for aryl-substituted allyl alcohols. organic-chemistry.org

Another strategy involves the conjunctive cross-coupling of allyl electrophiles with an unactivated alkene and an organozinc reagent, a reaction also catalyzed by nickel. nih.gov This method allows for the 1,2-allylmethylation of alkenes within N-allyl heterocycles. While not a direct synthesis of allylsilanes, it underscores the capability of nickel to facilitate complex carbon-carbon bond formations involving allylic species. nih.gov Dual nickel and Lewis acid catalysis has also been employed for the allylation of aryl halides with allylic alcohols. rsc.org

Table 3: Nickel-Catalyzed Synthesis of Allylsilanes from Allyl Alcohols and Silylzinc Reagents

| Allyl Alcohol | Silylzinc Reagent | Catalyst | Solvent | Yield |

| Cinnamyl alcohol | PhMe₂SiZnCl | NiCl₂(PMe₃)₂ | Toluene | 95% organic-chemistry.org |

| 1-Phenyl-2-propen-1-ol | PhMe₂SiZnCl | NiCl₂(PMe₃)₂ | Toluene | 93% organic-chemistry.org |

| (E)-4-Phenyl-3-buten-2-ol | PhMe₂SiZnCl | NiCl₂(PMe₃)₂ | Toluene | 88% organic-chemistry.org |

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of allylsilanes, particularly through the hydrosilylation of dienes and allenes. The hydroallylation of allenes using a hydrosilane and an allyl chloride in the presence of a copper catalyst can produce (E)-1,5-dienes with good to high yields. rsc.org

Furthermore, the copper-catalyzed hydrosilylation of terminal allenes can selectively produce (E)-allylsilanes. nih.gov This reaction exhibits broad substrate scope and proceeds under mild conditions. Mechanistic studies suggest that the E-selectivity is kinetically controlled by the catalyst. nih.gov

A significant advancement is the copper-catalyzed regio- and enantioselective intermolecular hydrosilylation of alkenes with prochiral silanes. nih.gov This method allows for the generation of enantioenriched alkyl-substituted Si-stereogenic silanes. The reaction conditions are mild, and the catalytic system is simple, offering a versatile route to chiral organosilanes. nih.gov

Table 4: Copper-Catalyzed Hydrosilylation of Allenes to (E)-Allylsilanes

| Allene | Silane | Catalyst System | Solvent | Yield |

| 1,1-Diphenylallene | Ph₂SiH₂ | Cu(OAc)₂, Xantphos | THF | 95% nih.gov |

| 1-Phenyl-1-vinylidenecyclohexane | Ph₂SiH₂ | Cu(OAc)₂, Xantphos | THF | 92% nih.gov |

| 1-Octylallene | Ph₂SiH₂ | Cu(OAc)₂, Xantphos | THF | 85% nih.gov |

Hydrosilylation of Allene Derivatives

The hydrosilylation of allenes represents a direct and atom-economical method for the formation of allylsilanes. This reaction involves the addition of a silicon-hydride bond across one of the carbon-carbon double bonds of an allene. The regioselectivity of this addition is a critical aspect, as it can lead to the formation of either allylsilanes or vinylsilanes. The choice of catalyst and silane reagent plays a pivotal role in directing the outcome of the reaction.

Palladium complexes are frequently employed as catalysts in the hydrosilylation of allenes to selectively produce allylsilanes. organic-chemistry.org For instance, the use of N-heterocyclic carbene (NHC) ligands with palladium can favor the formation of allylsilanes over the corresponding vinylsilane isomers. acs.org Research has demonstrated that the reaction of various allenes with alkoxysilanes, such as triethoxysilane, can proceed efficiently in the presence of an iridium catalyst, yielding the desired allyl(alkoxy)silane. mdpi.com

In a study on the regioselective hydrosilylation of allenes, a range of silanes were successfully employed, including those with alkoxy groups. The reaction of cyclohexylallene with Me2EtOSiH, catalyzed by a palladium complex, resulted in the formation of the corresponding alkenylsilane with high regioselectivity. acs.org This demonstrates the feasibility of using alkoxysilanes in such transformations, which is a key step towards the synthesis of this compound. The general scheme for the palladium-catalyzed hydrosilylation of an allene with an alkoxysilane is presented below:

R-CH=C=CH2 + H-Si(CH3)2(OCH3) --(Pd catalyst)--> R-CH=CH-CH2-Si(CH3)2(OCH3)

The regioselectivity of the hydrosilylation of allenes is highly dependent on the metal catalyst employed. While palladium catalysis generally favors the formation of allylsilanes, other transition metals can lead to different regioisomers. For example, nickel-based catalysts often promote the formation of vinylsilanes. organic-chemistry.org Copper-catalyzed hydrosilylation of allenes has also been explored, providing either linear or branched allylsilanes depending on the reaction conditions. Molybdenum-based catalysts have been shown to selectively produce linear allylsilanes. acs.org

| Catalyst System | Predominant Product | Reference |

|---|---|---|

| Palladium-NHC | Allylsilane | organic-chemistry.orgacs.org |

| Nickel-NHC | Vinylsilane | organic-chemistry.org |

| Molybdenum Carbonyl | Linear Allylsilane | acs.org |

| Copper Hydride | Linear or Branched Allylsilane |

Functional Group Interconversion Strategies Yielding this compound Derivatives

Beyond the direct synthesis via hydrosilylation, this compound and its derivatives can also be accessed through functional group interconversion strategies. These methods involve the synthesis of a related allylsilane precursor followed by a chemical transformation to introduce the desired methoxy (B1213986) group.

While the outline specifies the methanolysis of α-trialkylsilyl aldehydes, a more common and well-documented approach for introducing an alkoxy group onto a silicon atom is the alcoholysis of a halosilane or a silyl amine. Given the available literature, the conversion of an allyl(chloro)dimethylsilane precursor with methanol (B129727) is a highly plausible and efficient route to this compound. This reaction proceeds via a nucleophilic substitution at the silicon center, where the chlorine atom is displaced by a methoxy group.

The general reaction can be depicted as follows:

Allyl-Si(CH3)2(Cl) + CH3OH --> Allyl-Si(CH3)2(OCH3) + HCl

To drive this reaction to completion, a base is often added to neutralize the hydrochloric acid byproduct. This method is a cornerstone of silicon chemistry, allowing for the synthesis of a wide variety of alkoxysilanes from readily available chlorosilanes.

An alternative, though less direct, functional group interconversion could involve the synthesis of an allyldimethylsilane containing a different leaving group, which is then displaced by methanol. The key principle remains the nucleophilic substitution at the silicon atom.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product in any chemical synthesis. For the preparation of this compound, particularly through the hydrosilylation of allenes, several parameters can be fine-tuned.

The choice of catalyst is paramount. As discussed, different metal catalysts and their associated ligands can significantly influence the regioselectivity and efficiency of the hydrosilylation reaction. For the synthesis of allylsilanes, palladium catalysts are often preferred. The nature of the ligand on the palladium center can further impact the reaction. For example, in the silyl-Heck reaction for preparing allylsilanes, the use of bulky, electron-rich phosphine ligands has been shown to improve yields.

The ligand-to-metal ratio is another critical factor. In some palladium-catalyzed reactions, it has been observed that a ligand-to-metal ratio between 1:1 and 1.5:1 provides the highest yields of allylsilanes. Higher ratios can lead to a decrease in reactivity, possibly due to the formation of less active catalytic species.

Reaction temperature and solvent can also have a significant impact on the outcome. The optimization of these parameters is often empirical and depends on the specific substrates and catalyst system being used. For instance, in the rhodium-catalyzed hydrosilylation of allyl chloride, the reaction temperature and the electronic properties of the phosphine ligands were systematically varied to achieve high yields and selectivity.

A hypothetical optimization table for the hydrosilylation of allene with methoxydimethylsilane could resemble the following, based on common practices in optimizing similar reactions:

| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd2(dba)3 | PPh3 | Toluene | 80 | 65 |

| 2 | Pd2(dba)3 | PCy3 | Toluene | 80 | 78 |

| 3 | Pd2(dba)3 | PCy3 | THF | 60 | 72 |

| 4 | [Pd(allyl)Cl]2 | IMes | DCM | RT | 85 |

| 5 | [Pd(allyl)Cl]2 | IPr | DCM | RT | 92 |

This table is illustrative and represents a typical optimization study for a catalytic reaction.

Reactivity Profiles and Mechanistic Investigations of Allyl Methoxy Dimethylsilane

Nucleophilic Reactivity of the Allylsilane Moiety

The carbon-silicon bond in allylsilanes is polarized, rendering the γ-carbon of the allyl group nucleophilic. This inherent reactivity is harnessed in various carbon-carbon bond-forming reactions. The silicon group stabilizes a positive charge at the β-position through hyperconjugation, a phenomenon that dictates the regioselectivity of its reactions with electrophiles.

The Peterson olefination is a classic method for synthesizing alkenes from α-silyl carbanions and carbonyl compounds like aldehydes or ketones. wikipedia.orgorganicreactions.org The reaction proceeds through a β-hydroxysilane intermediate which can be isolated. wikipedia.orgorganic-chemistry.org This intermediate subsequently undergoes elimination to form the alkene. wikipedia.org A key feature of the Peterson olefination is its stereochemical control; the intermediate diastereomers can be separated, and their elimination under acidic or basic conditions yields opposite alkene isomers. wikipedia.orgorganic-chemistry.org

Acid-Catalyzed Elimination : Treatment of the β-hydroxysilane with acid leads to an anti-elimination pathway. wikipedia.org

Base-Catalyzed Elimination : Treatment with a base results in a syn-elimination. wikipedia.org

While the classical Peterson reaction starts with an α-silyl carbanion, the principle can be extended to allylsilane transformations. If allyl(methoxy)dimethylsilane were deprotonated at the α-position (adjacent to the silicon), the resulting α-silyl carbanion could react with a ketone or aldehyde. This would form a β-hydroxy allylsilane, which could then undergo elimination to produce a 1,3-diene. The specific conditions would determine the stereochemical outcome of the newly formed double bond.

Allylsilanes, including this compound, react readily with a variety of electrophiles in the presence of a Lewis acid. This reaction, often referred to as the Hosomi-Sakurai reaction, is a powerful tool for constructing carbon-carbon bonds. rsc.orgdicp.ac.cn The reaction proceeds via nucleophilic attack from the γ-carbon of the allylsilane onto the Lewis acid-activated electrophile. This process occurs with an allylic transposition, and the exceptional stability of the β-silyl carbocation intermediate ensures high regioselectivity. rsc.org

Common electrophiles include aldehydes, ketones, acetals, and iminium ions. rsc.orgacs.org The choice of Lewis acid can significantly influence the reaction's outcome and stereoselectivity. For instance, titanium tetrachloride (TiCl₄) is a common and effective promoter for the allylation of carbonyl compounds. rsc.org In reactions with α,β-unsaturated acetals, the use of TiCl₄ can lead to diallylated products, whereas catalysts like aluminum trichloride (B1173362) (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂) can selectively yield monoallylated compounds. rsc.org The reaction of allylsilanes with imines or iminium ions provides a direct route to homoallylic amines. dicp.ac.cnacs.org

Influence of the Methoxy (B1213986) Group on this compound Reactivity

The methoxy group on the silicon atom is a key functional handle that imparts a distinct set of reactive properties to the molecule, primarily related to hydrolysis and nucleophilic displacement at the silicon center.

The silicon-oxygen bond in methoxysilanes is susceptible to hydrolysis, a reaction that cleaves the methoxy group to form a silanol (B1196071) (Si-OH) and methanol (B129727). This process is a fundamental step in the application of alkoxysilanes as coupling agents and in the formation of silicone polymers through sol-gel processes. The rate of hydrolysis is influenced by several factors, including pH, steric hindrance, and the number of alkoxy groups.

Generally, hydrolysis is catalyzed by either acid or base. Acid-catalyzed hydrolysis is often faster and involves the protonation of the alkoxy oxygen. capes.gov.br The rate of hydrolysis for different alkoxy groups typically follows the order: methoxy > ethoxy > propoxy, with methoxysilanes hydrolyzing 6 to 10 times faster than the corresponding ethoxysilanes. capes.gov.br The substitution pattern on the silicon also plays a role; increasing the number of methyl groups can enhance the hydrolysis rate. capes.gov.br

Below is a table summarizing the hydrolysis half-lives for various related methoxysilanes at different pH values, illustrating the typical reactivity.

| Compound | pH | Temperature (°C) | Hydrolysis Half-life |

| Trimethoxy(methyl)silane | 4 | 25 | < 0.033 hours |

| Trimethoxy(methyl)silane | 7 | 25 | 2.2 hours |

| Trimethoxy(methyl)silane | 9 | 25 | 0.11 hours |

| Dimethoxydimethylsilane | - | - | < 0.6 hours |

| Triethoxy(methyl)silane | 7 | 20-25 | 5.5 hours |

This table presents data for compounds structurally related to this compound to illustrate general hydrolysis trends. Data compiled from multiple sources. acs.orgresearchgate.net

The methoxy group on silicon can be displaced by nucleophiles other than water. This nucleophilic substitution at the silicon center is a fundamental reaction for creating new silicon-element bonds. The reaction generally proceeds via a bimolecular nucleophilic substitution (Sₙ2@Si) mechanism, which is believed to involve a pentacoordinate, trigonal bipyramidal intermediate or transition state. acs.orgscispace.com

Strong nucleophiles, such as organolithium (RLi) and Grignard (RMgX) reagents, can effectively displace the methoxy group to form a new carbon-silicon bond. acs.orgresearchgate.net This provides a synthetic route to modify the substitution pattern on the silicon atom. While the methoxy group is not as reactive a leaving group as a halide, its displacement is a common and synthetically useful transformation. The reactivity of alkoxysilanes in these substitutions can be enhanced by the formation of hypervalent species, which are more susceptible to nucleophilic attack than their tetracoordinate counterparts. scispace.com

Catalytic Transformations Involving this compound

The dual functionality of this compound allows it to participate in various transition-metal-catalyzed cross-coupling reactions. In these transformations, the molecule can serve as the nucleophilic partner, transferring its allyl group to an electrophilic substrate.

A prominent example is the Hiyama cross-coupling reaction, which pairs organosilanes with organic halides or triflates in the presence of a palladium catalyst. rsc.org For alkoxysilanes like this compound to participate, an activator is typically required to facilitate the crucial transmetalation step. Fluoride (B91410) sources, such as tetrabutylammonium (B224687) fluoride (TBAF), are commonly used to generate a hypervalent, pentacoordinate silicate (B1173343) species. This activated species is significantly more nucleophilic and readily transfers its organic group (in this case, allyl) to the palladium(II) center of the catalytic cycle. rsc.org

Palladium-catalyzed reactions using allyl(alkoxy)silanes have been successfully employed to couple with aryl iodides, aryl bromides, and allyl acetates, providing synthetic routes to allylarenes and 1,5-dienes. rsc.orggelest.com For example, allyltrimethoxysilane (B1265876) has been shown to react with aryl iodides under palladium catalysis to yield the corresponding allylbenzene (B44316) derivatives. gelest.com The use of organo(alkoxy)silanes is considered an environmentally benign alternative to other organometallic reagents due to their stability and the low toxicity of the silicate byproducts. bohrium.com Beyond palladium catalysis, allylsilanes can participate in transformations mediated by other metals like nickel, rhodium, and iridium, highlighting the broad utility of this class of reagents in modern catalytic synthesis. recercat.cat

Catalyzed Cross-Coupling Reactions for Carbon-Silicon Bond Formation

This compound and similar organosilanes are valuable reagents in cross-coupling reactions for the formation of carbon-carbon and carbon-silicon bonds. These reactions are often catalyzed by transition metals like palladium and copper, which facilitate the coupling of the allyl group with various electrophiles.

Palladium catalysts are highly effective in promoting the cross-coupling of vinylsiloxanes with allylic compounds. organic-chemistry.org Research has demonstrated that in situ generated palladium(0) nanoparticles can catalyze the efficient cross-coupling of allyl acetates with vinylsiloxanes. organic-chemistry.org These reactions are stereoselective, typically yielding linear (E)-coupling products. organic-chemistry.org The use of vinylsiloxanes in this context provides a novel method for the synthesis of 1,4-pentadienes. organic-chemistry.org The mechanism generally involves the oxidative addition of the allyl acetate (B1210297) to the Pd(0) center, followed by transmetalation with the organosiloxane and subsequent reductive elimination to afford the final product. organic-chemistry.org

A notable application is the silyl-Heck reaction, which allows for the high-yielding synthesis of allyl and vinyl silanes from alkenes. nih.gov This palladium-catalyzed process utilizes silyl (B83357) halides and has been shown to be effective with tBuPPh2 as a ligand. nih.gov The reaction proceeds under mild conditions and demonstrates good functional group tolerance, with terminal olefins bearing allylic hydrogens preferentially forming terminal E-allyl silanes. nih.gov

| Catalyst System | Reactants | Product Type | Key Features |

| Pd(0) nanoparticles (in situ) | Allyl acetates, Vinylsiloxanes | 1,4-Pentadienes | Stereoselective (E-products), Nanoparticle-catalyzed. organic-chemistry.org |

| Pd catalyst with tBuPPh2 | Terminal alkenes, Silyl halides | Allyl silanes, Vinyl silanes | High-yielding, Good E:Z selectivity for allyl silanes. nih.gov |

| [Pd(allyl)Cl]2 with TBAF | 4-Chloroacetophenone, Trimethoxy(vinyl)silane | 4-Vinylacetophenone | Microwave-assisted, Short reaction time, High yield. thieme-connect.com |

Copper catalysts provide a mild and efficient alternative for the allylation of carbonyl compounds and imines using allylsilanes. A dual activation approach, employing a combination of a fluoride source like tetrabutylammonium difluorotriphenylsilicate (TBAT) and a soft metal salt such as copper(I) chloride (CuCl), has been developed to enhance the reactivity of allylsilanes. organic-chemistry.org This methodology is applicable to a wide array of aldehydes, ketones, and imines, proceeding under neutral pH and ambient temperature with high chemoselectivity. organic-chemistry.org Mechanistic studies suggest that a copper alkoxide, along with allylfluorodimethoxysilane and allyltrimethoxysilane, are key species in the catalytic cycle. organic-chemistry.org

The directing effect of substituents on the silicon atom can also be exploited. For instance, allyl(2-pyridyl)silanes have been used in copper-catalyzed allylations, where the 2-pyridyl group acts as a strong directing group. nih.gov This strategy allows for the efficient allylation of various carbonyl derivatives. nih.gov Furthermore, N-tosyliminium species, generated in situ from carbonyl compounds and toluenesulfonamide, can undergo nucleophilic addition of allylic silanes in the presence of SnCl2 and N-chlorosuccinimide to produce homoallylic amines. rsc.org

| Catalyst/Promoter | Substrates | Reagent | Product |

| CuCl/TBAT | Aldehydes, Ketones, Imines | Allyltrimethoxysilane | Homoallylic alcohols/amines. organic-chemistry.org |

| Copper Catalyst | Carbonyl derivatives | Allyl(2-pyridyl)silanes | Homoallylic alcohols. nih.gov |

| SnCl2/NCS | Carbonyls, TsNH2 | Allylic trimethylsilanes | Homoallylic amines. rsc.org |

Regioselective Allylic Oxidation Reactions Catalyzed by Copper(I)-NHC Complexes

Copper(I)-N-heterocyclic carbene (NHC) complexes have emerged as effective catalysts for the regioselective allylic oxidation of alkenes. liverpool.ac.uk These air-stable and environmentally benign catalysts can functionalize sp3 C-H bonds to produce valuable synthetic intermediates like allylic alcohols and enones. liverpool.ac.uk The regioselectivity of these reactions can be influenced by factors such as stereoelectronic interactions. liverpool.ac.uk The catalytic system demonstrates a broad tolerance for various functional groups, making it a versatile tool in organic synthesis. liverpool.ac.uk The mechanism is believed to involve a hydrogen abstraction step to form an allyl radical, which is then oxidized. liverpool.ac.uk While highly efficient for producing racemic products, achieving enantioselectivity in these transformations with chiral copper(I)-NHC catalysts has proven to be challenging. liverpool.ac.uk

Copper-catalyzed systems can also facilitate the oxidative dehydrogenation of unactivated alkanes to form allylic esters. nih.gov This process involves the in-situ formation of an alkene intermediate, which then undergoes allylic C-H oxidation. nih.gov

Intramolecular Cyclization Pathways of this compound Derivatives

While specific examples of intramolecular cyclization of this compound itself are not prevalent in the searched literature, the use of vinylsiloxanes in radical cyclization reactions has been reported, albeit to a limited extent. thieme-connect.com In these reactions, a radical is generated, which can then undergo intramolecular cyclization to form new carbon-carbon bonds. thieme-connect.com For instance, an alkenylsiloxane can generate a radical that undergoes 5-exo-dig and 6-endo-dig cyclizations. thieme-connect.com

Radical Reactions and Behavior in Oxidative Systems

The behavior of this compound and related compounds in oxidative systems is a key aspect of their reactivity. The methoxy group is thought to enhance stability in oxidative environments compared to other substituents. In reactions involving oxidants like N-bromosuccinimide (NBS), the presence of a basic center like the methoxy group can influence the reaction pathway by increasing the nucleophilicity of other species through hydrogen bonding. rsc.org

In some cases, the reaction of divinylsilanes with sulfonamides in the presence of an oxidant can lead to the formation of β-silylated acetamides, with the methoxy group playing a role in the proposed mechanism. rsc.org Radical reactions of organosilicon compounds are also utilized in synthesis. For example, chiral allylic silanes can undergo transposition reactions, such as stereospecific trifluoromethyl radical addition, to create new stereocenters. caltech.edu

Enantioselective Transformations Mediated by this compound

This compound and its analogs are crucial reagents in enantioselective synthesis, particularly in the creation of chiral centers. The development of chiral catalysts has enabled highly selective transformations.

Chiral N-heterocyclic carbene (NHC) ligands are extensively used in copper-catalyzed enantioselective reactions. nih.govmdpi.com For instance, new chiral NHC ligands bearing a phenolic hydroxy group have been developed for the copper-catalyzed enantioselective allylic alkylation of terminal alkynes with allylic phosphates, achieving excellent regioselectivity and high enantioselectivity. nih.gov

Palladium-catalyzed enantioselective allylic alkylations have also been achieved through C-H activation, utilizing specialized non-C2-symmetric ligands. epfl.ch Furthermore, the stereochemical course of palladium-catalyzed cross-coupling reactions of enantioenriched allylic silanolate salts has been investigated, revealing that the transmetalation step proceeds through a syn SE' mechanism, allowing for excellent stereospecificity. nih.gov The development of chiral silanes, such as enantiomerically pure (1-methoxy-2,2,2-triphenylethyl)dimethylsilanes, serves as a powerful chiral auxiliary in various reactions, inducing high diastereoselectivity. researchgate.net

| Catalyst System | Transformation | Key Feature |

| Copper-Chiral NHC | Allylic alkylation of terminal alkynes | Excellent regioselectivity and high enantioselectivity. nih.gov |

| Palladium-Chiral Ligand | Enantioselective allylic alkylation | C-H activation strategy. epfl.ch |

| Chiral Silane (B1218182) Auxiliary | Nucleophilic additions | High diastereoselectivity. researchgate.net |

Applications of Allyl Methoxy Dimethylsilane in Advanced Organic Synthesis

Stereoselective Construction of Chiral Allylic Silanes

The synthesis of enantioenriched chiral allylic silanes is a significant area of research, as these compounds are valuable intermediates for highly stereoselective transformations. caltech.edu While the direct asymmetric synthesis using Allyl(methoxy)dimethylsilane is a specialized field, the principles are based on established methods for creating silicon-stereogenic centers. ntu.edu.sg Transition metal-catalyzed reactions, such as nickel-catalyzed asymmetric reductive cross-couplings, represent a modular approach to access these chiral silanes from simpler starting materials. caltech.edu

In such catalytic systems, a chiral ligand complexed to the metal center controls the stereochemical outcome of the C-C bond-forming step, which establishes the C(sp³)-hybridized stereocenter bearing the silicon group. caltech.edu The nature of the substituents on the silicon atom, including methoxy (B1213986) groups, can influence the reactivity and selectivity of these processes. caltech.edunih.gov For instance, the use of silanes with specific substitution patterns can be crucial for achieving high yields and enantioselectivity in the synthesis of chiral allylic silanes. caltech.eduresearchgate.net These chiral allylic silanes are then poised to undergo subsequent transformations, such as the Hosomi-Sakurai reaction, with a high transfer of chirality. caltech.edu

Table 1: Representative Approaches to Chiral Allylic Silanes

| Method | Description | Key Features |

|---|---|---|

| Ni-Catalyzed Reductive Cross-Coupling | Couples alkenyl bromides with silyl-containing electrophiles using a chiral nickel catalyst. caltech.edu | Allows direct formation of enantioenriched allylic silanes from simple precursors. caltech.edu |

| Pd-Catalyzed Asymmetric Cross-Coupling | Employs a chiral palladium catalyst to couple silyl-Grignard reagents with alkenyl bromides. caltech.edu | An early and effective method for generating various chiral allylic silanes. caltech.edu |

| Asymmetric Hydrosilylation | Addition of a Si-H bond across a 1,3-diene, catalyzed by a chiral transition metal complex. | Can produce chiral allylic silanes with control over the newly formed stereocenter. |

Carbon-Carbon Bond Forming Reactions Facilitated by this compound

The Hosomi-Sakurai reaction is a cornerstone of carbon-carbon bond formation, involving the reaction of an electrophile, typically a carbonyl compound, with an allylsilane in the presence of a strong Lewis acid like titanium tetrachloride or tin tetrachloride. wikipedia.orgnih.gov this compound serves as an effective allylating agent in this process. lookchem.com

This compound and related structures are highly effective in diastereoselective intramolecular allylation reactions, which are powerful methods for constructing cyclic systems with defined stereochemistry. acs.org These reactions often proceed through a cyclic transition state, where the allyl group of the silane (B1218182) is delivered to an electrophilic center within the same molecule. acs.orgntu.edu.sg

A notable example is the intramolecular silyl-modified Sakurai reaction, which can be used to form substituted pyran rings. ntu.edu.sg In these transformations, an oxocarbenium ion, generated from an acetal (B89532) or a related precursor, is trapped by the pendant allylsilane. acs.org The stereochemical outcome is often controlled by the preference for a chair-like transition state that minimizes steric interactions. ntu.edu.sg For example, in the cyclization to form a 2,6-trans dihydropyran, the transition state that avoids 1,3-diaxial interactions between the silyl (B83357) group and other substituents is strongly favored. ntu.edu.sg This high level of stereocontrol makes intramolecular allylations a valuable tool in the synthesis of complex polycyclic ethers. acs.org

Utility as a Precursor in Complex Molecule and Natural Product Synthesis

The carbon-carbon bond-forming capabilities of this compound make it a valuable precursor in the total synthesis of complex molecules and natural products. frontiersin.orgthermofishersci.in The Hosomi-Sakurai reaction, in particular, is frequently employed as a key strategic step to install an allyl group, which can then be further elaborated. nih.govfrontiersin.org

For instance, in the synthesis of the tricyclic core of neoliacinic acid, an allylsilane was used to introduce a crucial side chain. thermofishersci.in Similarly, the synthesis of the marine natural product brasilenyne (B1236550) utilized an intramolecular palladium-catalyzed cross-coupling of a vinylsiloxane, demonstrating the versatility of silicon-containing intermediates in macrocycle formation. thieme-connect.com The ability to form homoallylic alcohols with stereocontrol is particularly important, as this structural motif is a common feature in many biologically active compounds and serves as a handle for further functionalization. frontiersin.orgliverpool.ac.uk

Table 2: Application of Allylsilanes in Natural Product Synthesis

| Natural Product Target | Synthetic Strategy | Role of Allylsilane |

|---|---|---|

| Neoliacinic Acid | Introduction of a side chain to a complex core. thermofishersci.in | The allylsilane reagent served to install the required side chain via a nucleophilic addition. thermofishersci.in |

| (+)-Brasilenyne | Intramolecular cross-coupling for macrocyclization. thieme-connect.com | A silyl ether intermediate was used in a Pd-catalyzed reaction to form the macrocyclic core. thieme-connect.com |

| Amphidinol 3 Fragments | Construction of substituted tetrahydropyran (B127337) (THP) rings. liverpool.ac.uk | Intramolecular allylation strategies are key to forming the core cyclic ether structures. liverpool.ac.uk |

| (-)-Frontalin | Chelation-controlled nucleophilic addition. researchgate.net | Chiral silanes have been used as auxiliaries to direct the stereoselective synthesis of this pheromone. researchgate.net |

Synthesis of Diverse Functionalized Organic Compounds

This compound is not only a reagent for C-C bond formation but also a versatile substrate for synthesizing a variety of functionalized organic compounds. ntu.edu.sgcolab.ws The allyl group and the silyl moiety can be independently or sequentially transformed.

One powerful transformation is the conversion of the allyl group into a fluorohydrin. semanticscholar.orgnih.gov This can be achieved through a two-step sequence involving epoxidation of the double bond, followed by a regioselective ring-opening of the resulting epoxide with a fluoride (B91410) source like HF·Et3N. semanticscholar.org The reaction's high regioselectivity is attributed to the β-silyl effect, which stabilizes the cationic intermediate that leads to the formation of 2-fluoro-3-silylpropan-1-ol products. semanticscholar.org These silyl fluorohydrins are valuable building blocks for organofluorine chemistry. semanticscholar.org

Furthermore, the methoxy group on the silicon atom is a reactive site. It can be readily displaced by nucleophiles such as alkyllithium reagents, allowing for the synthesis of other tetraorganosilanes with diverse substitution patterns. acs.orglsu.edu This modularity enables the preparation of a wide range of functionalized silanes tailored for specific synthetic applications. organic-chemistry.orgnih.gov

Polymer Chemistry and Materials Science Applications of Allyl Methoxy Dimethylsilane

Incorporation of Allyl(methoxy)dimethylsilane into Polymer Architectures

The unique structure of this compound allows for its integration into polymer chains, imparting specific functionalities that can be tailored for various applications.

Synthesis of Functionalized Siloxane Copolymers through Polycondensation

This compound can serve as a key monomer or end-capper in polycondensation reactions to produce functionalized siloxane copolymers. A notable method involves the borane-catalyzed polycondensation of hydrosilanes and alkoxysilanes. researchgate.netrsc.org This approach allows for the synthesis of multifunctional siloxane copolymers with terminal allyl functional groups. researchgate.net The process is robust and enables the creation of copolymers with varying molecular weights, ranging from approximately 13,200 to 70,300 g/mol , and well-distributed functional groups. researchgate.netrsc.orgresearchgate.net

The synthesis strategy often involves a polycondensation step, followed by end-group transformation. For instance, a methoxy-terminated copolymer can be reacted with a reagent like allylmagnesium bromide to introduce terminal allyl groups. researchgate.net This modular approach is highly versatile, allowing for the incorporation of various pendant functional groups along the copolymer backbone. researchgate.netcore.ac.uk The molecular weights and polydispersity of the resulting copolymers can be controlled by adjusting the stoichiometry of the hydrosilane and methoxysilane (B1618054) monomers. core.ac.uk For example, copolymers suitable for elastomer applications, with weight-average molecular weights (Mw) between 20,000 and 30,000 g/mol , have been successfully synthesized. core.ac.uk

Below is a table summarizing the results for the synthesis of functional siloxane copolymers, highlighting the controllable nature of the polycondensation reaction.

| Entry | Pre-polymer Mw ( g/mol ) | Hydrosilane:Methoxysilane Stoichiometry | Resulting Copolymer Mw ( g/mol ) | Polydispersity Index (Mw/Mn) |

| 2a-4 | ~1200 | 1 / 0.9 | 25,900 | 2.20 - 3.80 |

| 2a-7 | ~580 | 0.95 / 1 | 20,600 | 2.84 - 3.62 |

| 2a-8 | ~580 | 0.975 / 1 | 22,500 | 2.84 - 3.62 |

| 2b-1 | ~580 | 0.975 / 1 | 22,100 | 2.84 - 3.62 |

Table adapted from research on telechelic vinyl/allyl functional siloxane copolymers. core.ac.uk

Role of this compound in Controlled Radical Polymerization

The allyl group of this compound and its derivatives is a key feature for its use in controlled radical polymerization (CRP) techniques, which allow for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity.

Atom Transfer Radical Polymerization (ATRP) of Allyl Methacrylate (B99206) Analogues

Atom Transfer Radical Polymerization (ATRP) is a powerful CRP method used to polymerize a wide range of monomers, including methacrylates. cmu.edu While the direct ATRP of monomers containing allyl groups, such as allyl methacrylate (AMA), can be challenging due to potential cross-linking at early polymerization stages, the principles of ATRP are relevant to monomers structurally analogous to those derived from this compound. nih.govresearchgate.net For instance, the polymerization of AMA has been studied in bulk using a copper halide catalyst system. researchgate.net Kinetic studies have shown that in the initial phases, the polymerization proceeds in a controlled, living manner. researchgate.net

The challenge with monomers containing both a methacrylate and an allyl group is the similar reactivity of the two double bonds, which can lead to branching and gelation. nih.govresearchgate.net However, under carefully controlled conditions, it is possible to synthesize soluble, uncross-linked poly(allyl methacrylate) and its copolymers. researchgate.net For example, in the copolymerization of AMA with styrene, high conversions of AMA (up to 90%) were achieved without the occurrence of cross-linking. researchgate.net The ability to incorporate allyl functionalities into polymers via ATRP opens avenues for post-polymerization modification through reactions targeting the allyl group. cmu.edu

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Investigations

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another versatile CRP technique known for its tolerance to a wide variety of monomers and functional groups. rsc.org The RAFT process involves a degenerative chain-transfer mechanism mediated by a RAFT agent, typically a thiocarbonylthio compound. iupac.orgresearchgate.net This method allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. rsc.org

The allyl group present in this compound can participate in RAFT polymerization. Research on the RAFT polymerization of monomers containing allyl groups has demonstrated the feasibility of creating well-defined polymers. escholarship.orgrsc.org For example, the RAFT polymerization of ferrocenyl-methacrylate monomers has shown high reactivity, leading to polymers with controlled molar masses and dispersities lower than 1.5. rsc.org The key to a successful RAFT polymerization is the selection of an appropriate chain transfer agent (CTA) that is compatible with the monomer's reactivity. rsc.org The ability to polymerize allyl-containing monomers in a controlled fashion using RAFT allows for the design of complex polymer architectures, such as block copolymers, with pendant reactive sites for further functionalization. nih.gov

Exploration of Cross-linking Mechanisms in Polymers Containing this compound Units

Polymers incorporating this compound possess pendant allyl groups that serve as sites for cross-linking, a process fundamental to the formation of network structures and thermosetting materials. researchgate.net The cross-linking of these polymers can be initiated through various mechanisms, including thermal or UV-initiated radical reactions.

In the case of polymers derived from monomers like allyl methacrylate (AMA), which contains an allyl group, cross-linking can occur during the polymerization itself if conditions are not carefully controlled. researchgate.net The reactivity of the allyl group is generally lower than that of the methacrylate vinyl group in radical polymerization, but it is sufficient to lead to intermolecular reactions, resulting in branching and eventually a cross-linked network. researchgate.netmdpi.com

Studies on the copolymerization of AMA have shown that cross-linking can be avoided at lower conversions, allowing for the synthesis of linear polymers with pendant allyl groups. researchgate.net These pendant groups can then be utilized in a subsequent step to form a cross-linked material. For instance, the thiol-ene reaction, where a thiol reacts with the allyl's carbon-carbon double bond, is an efficient method for cross-linking polymers containing allyl functionalities. researchgate.net This reaction can be initiated thermally or photochemically. researchgate.net The flexibility of the cross-links can be influenced by the nature of the polymer backbone and the cross-linking agent used. mdpi.com The formation of these cross-linked networks is crucial for developing materials with enhanced mechanical properties and stability. science.gov

Development of Advanced Polymer Materials from this compound Derivatives

The functional groups of this compound derivatives are instrumental in the development of advanced polymer materials with tailored properties. The siloxane component can impart properties such as low glass transition temperature, high thermal stability, and biocompatibility, while the allyl group allows for a wide range of chemical modifications and cross-linking possibilities. researchgate.netvt.edu

One area of application is in the creation of functional elastomers. Telechelic siloxane copolymers with terminal allyl groups, synthesized via polycondensation, are precursors to silicone elastomers. researchgate.netcore.ac.uk These elastomers can be cured through hydrosilylation, where the terminal allyl groups react with Si-H groups of a cross-linking agent in the presence of a platinum catalyst. gelest.com This addition cure system is advantageous as it produces no by-products, leading to materials with good dimensional stability. gelest.com

Furthermore, the pendant allyl groups on a polysiloxane backbone can be modified to introduce other functionalities. For example, hydrosilylation with molecules containing other reactive groups can attach these to the polymer chain. vt.edu This has been used to create polysiloxanes with cyanopropyl side chains from allyl cyanide, which are investigated as solid polymer electrolytes due to the polar nature of the nitrile group. researchgate.net The incorporation of silicon-containing units into polymer backbones has also been explored for developing novel photodegradable polymers, potentially useful in microelectronics. researchgate.net The versatility of this compound and its derivatives thus enables the design of a wide array of advanced materials for diverse technological applications. acs.orguc.edu

Future Research Directions and Perspectives on Allyl Methoxy Dimethylsilane

Development of Novel Catalytic Systems for Enhanced Transformations of Allyl(methoxy)dimethylsilane

The reactivity of the allyl and methoxysilyl groups in this compound is ripe for exploration with modern catalytic methods. Future research will likely focus on developing new catalytic systems to control the selectivity and efficiency of its transformations.

A key area of investigation will be the catalytic hydrosilylation of the allyl group. While the hydrosilylation of alkenes is a well-established industrial process, typically employing platinum-based catalysts like Speier's and Karstedt's catalysts, there is a growing trend towards developing catalysts based on more abundant and less expensive metals. researchgate.netmdpi.commdpi.comrsc.orgacs.org Research into novel catalysts for the functionalization of alkenes, including single-atom catalysts, could be extended to this compound to achieve highly selective additions. mdpi.com The development of base-metal catalysts (e.g., iron, cobalt, nickel) for alkene hydrosilylation offers a more sustainable approach. acs.org Future studies could focus on designing specific catalysts that are tolerant to the methoxy (B1213986) group while selectively activating the allyl moiety of this compound for hydrosilylation with various silanes, opening pathways to new functionalized disilanes.

Another promising avenue is the exploration of cross-coupling reactions. The allyl group could potentially participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon and carbon-heteroatom bonds. The challenge and opportunity lie in developing catalytic systems that can selectively activate the allyl C-H or C-Si bond in the presence of the methoxysilyl group.

Exploration of Unprecedented Synthetic Utilities in Complex Molecule and Drug Candidate Synthesis

Furthermore, the development of catalytic asymmetric versions of these reactions using chiral Lewis acids could provide enantiomerically enriched homoallylic alcohols, which are valuable precursors in drug synthesis. nih.gov The triflimide-catalyzed annulation of benzylic alcohols with allylsilanes to produce indane and tetralin structures is another elegant example of how allylsilanes can be used to rapidly build molecular complexity. rsc.org Applying this methodology to this compound could lead to the synthesis of novel silicon-containing polycyclic scaffolds with potential biological activity. The synthesis of hydroxylated pyrrolizidine (B1209537) alkaloids and the sesquiterpene asteriscanolide has also benefited from the strategic use of allylsilanes, highlighting their versatility in natural product synthesis. iitkgp.ac.in

Design and Fabrication of Advanced Materials with Tunable Properties from this compound Derivatives

The dual functionality of this compound makes it an attractive monomer or cross-linking agent for the synthesis of advanced materials. The methoxysilyl group can undergo hydrolysis and condensation to form stable siloxane (Si-O-Si) networks, a process fundamental to the formation of silicones and sol-gel materials. The allyl group provides a handle for further functionalization or polymerization.

A patent has already suggested the use of unsaturated silanes, including this compound, in the production of hydrolyzable silane-modified cashew nut shell liquid derivatives. google.com These derivatives have potential applications as adhesion promoters and in hydrophobic coatings. google.com Future research could expand on this by systematically studying the copolymerization of this compound with various organic monomers to create novel hybrid polymers. For instance, radical polymerization of the allyl group with monomers like phenylmaleimides could yield thermally robust polymer-silica hybrids. rsc.org

The "click chemistry" paradigm offers another exciting avenue for creating silane-functionalized polymers with tailored properties for surface applications. drexel.edu The allyl group of this compound could be functionalized to participate in such efficient and selective reactions. Furthermore, the incorporation of this compound derivatives into hydrogels, such as those based on poly(ethylene glycol) diacrylate (PEGDA), could lead to new materials for biomedical applications, including enhanced electrochemical sensing. acs.org The ability of silanes to act as coupling agents to improve the interfacial adhesion between organic polymers and inorganic fillers is well-documented and could be a key application area for derivatives of this compound. nih.govmdpi.com

Integration of this compound Research with Machine Learning and AI for Reaction Prediction and Optimization

The fields of chemistry and materials science are increasingly benefiting from the integration of machine learning (ML) and artificial intelligence (AI). arxiv.orgarxiv.orgchemrxiv.orgarocjournal.comtandfonline.comtandfonline.comoulu.fibeilstein-journals.orgnih.govudel.edu These powerful computational tools can accelerate the discovery and optimization of new reactions and materials. For a relatively unexplored molecule like this compound, ML and AI could play a pivotal role in charting its research trajectory.

Predictive models can be developed to forecast the outcomes of catalytic reactions involving this compound. arxiv.orgarxiv.orgchemrxiv.org By training algorithms on existing data from similar organosilane reactions, it may be possible to predict the most effective catalysts and conditions for desired transformations, such as selective hydrosilylation or cross-coupling. This would significantly reduce the experimental effort required for catalyst screening. oulu.fi

Furthermore, ML-guided strategies can be employed for the optimization of reaction conditions to maximize yield and selectivity. beilstein-journals.orgnih.gov For the synthesis of materials from this compound derivatives, ML models could be used to predict material properties based on the chemical structure of the precursors and the processing parameters. For instance, a variational autoencoder framework could be used to establish performance parameters for different silane (B1218182) chemistries in specific applications. tandfonline.comtandfonline.com This data-driven approach can guide the rational design of novel polymers and composites with desired thermal, mechanical, or surface properties.

The table below summarizes the potential research directions and their expected impact.

| Research Direction | Focus Area | Key Methodologies | Potential Impact |

| Novel Catalytic Systems | Hydrosilylation, Cross-Coupling | Development of base-metal and single-atom catalysts | Cost-effective and sustainable synthesis of new organosilicon compounds. |

| Complex Molecule Synthesis | Hosomi-Sakurai Reactions, Annulations | Asymmetric catalysis, Tandem reactions | Access to novel silicon-containing scaffolds for drug discovery. |

| Advanced Materials | Hybrid Polymers, Coatings, Hydrogels | Controlled polymerization, "Click chemistry", Sol-gel processing | Materials with tunable thermal, mechanical, and surface properties. |

| Machine Learning & AI | Reaction Prediction, Optimization | Predictive modeling, High-throughput virtual screening | Accelerated discovery and rational design of new reactions and materials. |

Q & A

Basic: What synthetic methodologies are effective for preparing Allyl(methoxy)dimethylsilane, and how is purity validated?

This compound can be synthesized via Ni-catalyzed cyclization/cross-coupling reactions using allyl(bromomethyl)dimethylsilane as a precursor. A typical protocol involves reacting the allyl-silane precursor with borane derivatives (e.g., 9-(2-allyloxy-4-methoxyphenyl)-9-borabicyclononane) at 10°C for 36 hours . Post-synthesis, purity is validated using H NMR spectroscopy, where characteristic signals for methoxy () and allyl groups () are observed. Quantification of byproducts (e.g., unreacted silanes) requires GC-MS with retention time matching (e.g., 4.247 seconds) .

Basic: How is this compound detected and quantified in plant extracts or environmental samples?

GC-MS is the primary analytical method. For example, in plant extracts, the compound elutes at 4.247 seconds (retention time) with a concentration of 3.808% relative to total chromatographic area . Key MS fragments include m/z 73 (Si(CH)) and m/z 147 (allyl-methoxy-dimethylsilane backbone). Calibration curves using internal standards (e.g., hexanoic acid methyl ester) are critical for accurate quantification in complex matrices .

Advanced: What competing reaction pathways arise from the allyl and methoxy functional groups during pyrolysis or catalytic processes?

The allyl group facilitates cyclization (forming indene, a coke precursor) and fragmentation, while the methoxy group undergoes demethylation. Under thermal conditions (e.g., catalytic pyrolysis at 500–700°C), these groups compete, leading to parallel pathways. For instance, methoxy demethylation generates reactive quinone methides, while allyl cyclization produces branched aromatics. Kinetic studies using time-resolved photoionization mass spectrometry are recommended to track intermediates .

Advanced: How can chromatographic co-elution challenges with structurally similar silanes be resolved?

Co-elution issues (e.g., with allyl(chloromethyl)dimethylsilane) require optimized GC parameters:

- Column selection : Polar stationary phases (e.g., DB-WAX) improve resolution.

- Temperature programming : Gradient ramping (e.g., 40°C to 280°C at 10°C/min) separates compounds with <0.1% area overlap .

- Tandem MS/MS : Fragmentation patterns (e.g., m/z 73 vs. m/z 91 for chlorinated analogs) confirm identity .

Basic: What are common impurities in this compound synthesis, and how are they mitigated?

Major impurities include:

- Unreacted allyl precursors : Detected via H NMR ( for unreacted allyl groups) .

- Siloxane byproducts : Formed via hydrolysis; minimized by anhydrous conditions and molecular sieves .

Purification via fractional distillation (bp 111–113°C for allyl analogs) or silica gel chromatography (hexane/ethyl acetate) is effective .

Advanced: How do solvent and catalyst choice influence the stereoselectivity of this compound derivatives?

In Pd- or Ni-catalyzed reactions, polar aprotic solvents (e.g., THF) enhance silane nucleophilicity, favoring β-hydride elimination. For stereoselective allylation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.